REACTION_CXSMILES
|
[C:1]1([CH:7]([O:9][C:10]2[CH:15]=[CH:14][C:13]([CH:16]([NH:18][OH:19])[CH3:17])=[CH:12][CH:11]=2)[CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C[Si]([N:24]=[C:25]=[O:26])(C)C>O1CCOCC1>[OH:19][N:18]([CH:16]([C:13]1[CH:12]=[CH:11][C:10]([O:9][CH:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH3:8])=[CH:15][CH:14]=1)[CH3:17])[C:25]([NH2:24])=[O:26]
|
Name
|
1-(4-(1-phenylethoxy)phenyl)ethylhydroxylamine
|
Quantity
|
2.22 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C)OC1=CC=C(C=C1)C(C)NO
|
Name
|
|
Quantity
|
1.19 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)N=C=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The reaction mixture was then washed with saturated NH4Cl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
WASH
|
Details
|
The residue was washed with ether
|
Name
|
|
Type
|
product
|
Smiles
|
ON(C(=O)N)C(C)C1=CC=C(C=C1)OC(C)C1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |